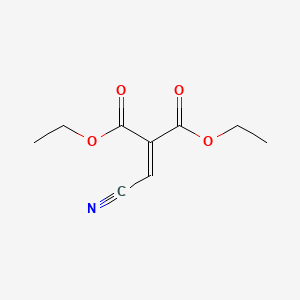
4-Tert-butyl-2-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-nitrosophenol is an organic compound characterized by the presence of a tert-butyl group and a nitroso group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrosophenol typically involves the nitration of 4-tert-butylphenol followed by reduction. One common method includes dissolving 4-tert-butylphenol in a solvent such as ethanol, followed by the addition of sulfuric acid and sodium nitrite under controlled temperature conditions. The reaction mixture is then subjected to further processing to yield the desired nitrosophenol compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl-2-nitrosophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include 4-tert-butyl-2-nitrophenol, 4-tert-butyl-2-aminophenol, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Tert-butyl-2-nitrosophenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-nitrosophenol involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and magnetic properties, making them valuable in various applications. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
4,6-Di-tert-butyl-2-nitrosophenol: This compound has additional tert-butyl groups, which can influence its steric and electronic properties.
4-tert-butyl-2-nitrophenol: The nitro group in this compound makes it more oxidized compared to the nitroso group in 4-tert-butyl-2-nitrosophenol.
2-nitrosophenol: Lacks the tert-butyl group, resulting in different reactivity and solubility properties.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
63538-00-1 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-tert-butyl-2-nitrosophenol |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |
Clé InChI |
LMZTYVPEOJZPAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


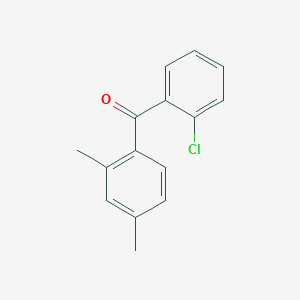
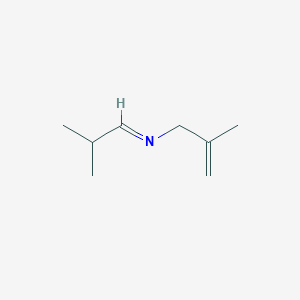
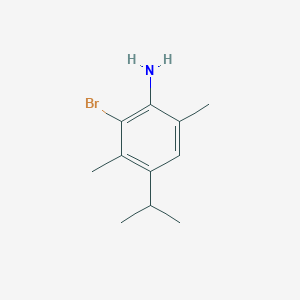
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
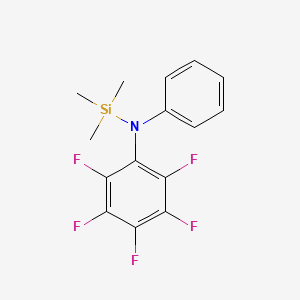
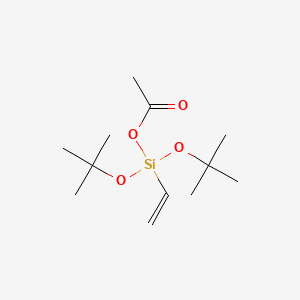
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
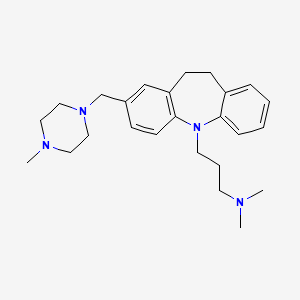
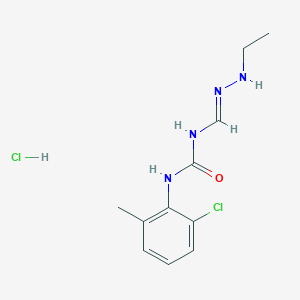

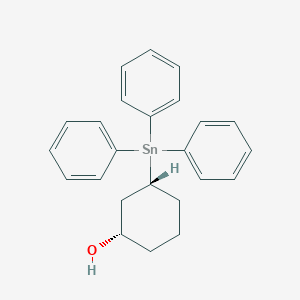

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
